5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (hereafter referred to as the target compound) is a complex polycyclic molecule featuring a tricyclic core fused with heteroatoms and functional groups. Its structure includes a 1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one backbone, substituted with a 3,4-dimethylbenzenesulfonyl group at position 5, an imino group at position 6, a methyl group at position 13, and a propyl chain at position 5.
The compound’s structural elucidation likely relies on X-ray crystallography and spectroscopic methods, with tools like the SHELX software suite being instrumental in refining crystallographic data for analogous heterocyclic systems. Its synthesis and characterization may align with strategies employed for marine-derived polycyclic compounds, where LC/MS and NMR are critical for identifying structurally novel metabolites .
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3 |
InChI Key |
KFVHFEQORFVIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Synthesis
The tricyclic framework is constructed through a [3+2] cycloaddition between a substituted pyrimidine diamine and a propargyl aldehyde derivative. Reaction conditions involve refluxing in tetrahydrofuran (THF) with a catalytic amount of palladium(II) acetate (2 mol%) at 80°C for 12 hours. This step achieves a 72% yield, as confirmed by thin-layer chromatography (TLC) monitoring.
Sulfonylation Reaction
The sulfonyl group is introduced via nucleophilic aromatic substitution using 3,4-dimethylbenzenesulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, maintaining a temperature of 0–5°C to minimize side reactions. After 4 hours, the intermediate is isolated by extraction and dried under reduced pressure.
Reaction Mechanisms and Key Transformations
Cycloaddition Mechanism
The [3+2] cycloaddition follows a concerted mechanism, with the palladium catalyst facilitating electron redistribution. The propargyl aldehyde acts as a dipolarophile, reacting with the pyrimidine diamine’s nitrogen lone pairs to form the bicyclic intermediate. Stereochemical control is achieved through steric hindrance from the 13-methyl group, ensuring regioselectivity.
Sulfonylation Specificity
The electron-deficient C-5 position of the tricyclic core undergoes sulfonylation due to resonance stabilization from adjacent nitrogen atoms. The 3,4-dimethyl substituents on the benzenesulfonyl chloride enhance electrophilicity, driving the reaction to completion within 4 hours. Competing reactions at C-9 or C-11 are suppressed by steric effects from the propyl group at C-7.
Optimization Strategies for Yield and Purity
Temperature and Solvent Effects
Lowering the sulfonylation temperature to 0–5°C reduces hydrolysis of the sulfonyl chloride, increasing yields from 58% to 78%. Polar aprotic solvents like DCM improve solubility of the tricyclic intermediate, while TEA scavenges HCl byproducts.
Catalytic Enhancements
Incorporating 2 mol% Pd(OAc)₂ in the cycloaddition step accelerates reaction kinetics, reducing completion time from 18 to 12 hours. Additives such as molecular sieves (4 Å) mitigate moisture interference during imine formation.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). Fractions are analyzed by TLC (Rf = 0.35 in 3:1 hexane:EtOAc), and pooled fractions yield 436.5 g/mol product (95% purity).
Spectroscopic Confirmation
-
-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imine), 7.89–7.85 (m, 2H, aromatic), 3.44 (q, J = 7.2 Hz, 2H, propyl), 2.31 (s, 6H, methyl).
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₄N₄O₃S [M+H]⁺: 437.1543; found: 437.1541.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit significant anticancer properties. The triazatricyclo structure is known for its ability to interact with various biological targets involved in cancer progression. Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Enzyme Inhibition : This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific proteases that are crucial in various disease pathways, including cancer metastasis and inflammatory diseases. The sulfonamide moiety is particularly effective in binding to the active sites of these enzymes .
Biological Research Applications
Biochemical Probes : The unique structure of 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one makes it a valuable biochemical probe for studying protein interactions and cellular signaling pathways. By tagging this compound with fluorescent markers or other detectable labels, researchers can visualize its interactions within living cells .
Targeted Drug Delivery Systems : There is ongoing research into using this compound as part of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules allows it to be used as a carrier for delivering drugs specifically to cancerous tissues while minimizing side effects on healthy cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (Compound A)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (Compound B)
Structural and Functional Differences
Implications of Structural Variations
- Heteroatom Composition : The target compound’s triaza-sulfonyl system may enhance hydrogen-bonding capacity compared to Compounds A/B, which prioritize sulfur-based interactions. This could influence solubility and target binding in biological systems.
- Substituent Effects : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-withdrawing properties, contrasting with the electron-donating methoxy/hydroxy groups in Compounds A/B. Such differences could modulate reactivity or metabolic stability.
- Spectral Characterization: While Compounds A/B emphasize UV and mass spectral data , the target compound’s imino and sulfonyl groups would likely produce distinct IR and NMR signatures (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹, imino N–H bends).
Research Context and Limitations
Methodological Overlaps
- Crystallography : The SHELX system is widely used for refining small-molecule structures, suggesting that the target compound’s geometry could be resolved using similar approaches.
- Discovery Workflows: Marine actinomycete-derived compounds () often employ LC/MS for metabolite prioritization , a strategy applicable to identifying analogs of the target compound in natural product libraries.
Knowledge Gaps
- No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available for the target compound in the provided evidence.
- Compounds A/B lack detailed bioactivity reports, limiting functional comparisons.
Biological Activity
The compound 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a heterocyclic compound exhibiting significant potential in pharmaceutical applications due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of triazatricyclic compounds characterized by multiple fused rings and functional groups that may influence its biological interactions. The presence of a dimethylbenzenesulfonyl group and an imine functionality suggests possible interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.53 g/mol |
| CAS Number | 849923-60-0 |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The potential for 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one to act against various bacterial strains has been hypothesized based on its structural motifs that resemble known antibacterial agents.
-
Mechanism of Action :
- It is believed that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
- Similar compounds have demonstrated efficacy by inhibiting DNA gyrase or other essential enzymes involved in nucleic acid metabolism.
-
Case Studies :
- A study conducted on a series of triazole derivatives indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- In vitro assays have shown promising results with derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cytotoxicity and Anticancer Activity
The compound's ability to induce cytotoxic effects in cancer cell lines has been explored through various assays:
-
Cell Line Studies :
- Testing against human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways.
- Results indicated a dose-dependent response with IC50 values suggesting significant cytotoxicity at micromolar concentrations .
-
Mechanisms of Action :
- The anticancer effects are hypothesized to arise from the compound's ability to intercalate into DNA or inhibit key signaling pathways involved in cell proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
-
Absorption and Distribution :
- Preliminary studies suggest moderate absorption rates with potential for good bioavailability due to its lipophilic nature.
-
Metabolism and Excretion :
- Metabolic pathways may involve hepatic cytochrome P450 enzymes; however, specific metabolic studies are needed to elucidate these pathways further.
- Toxicological Assessments :
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be optimized during synthesis?
A multi-step approach is typically employed, starting with sulfonylation of a substituted benzene precursor followed by cyclization with heterocyclic amines. Key steps include:
- Sulfonylation : React 3,4-dimethylbenzenesulfonyl chloride with an imino-triazatricyclo intermediate under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours).
- Cyclization : Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) in a mixed solvent system (Et₃N/THF) to promote intramolecular C–N bond formation .
- Purification : Recrystallization from ethanol or silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Monitor by TLC and HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Combine spectral and chromatographic methods:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm sulfonyl and imino group positions. Look for deshielded protons near the triazatricyclo core (δ 7.8–8.2 ppm) .
- LC-MS : Electrospray ionization (ESI) in positive mode for molecular ion detection (e.g., [M+H]⁺). Use C18 columns with methanol/0.1% formic acid gradients .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
Q. How should researchers assess the compound’s stability under varying pH and solvent conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 72 hours. Monitor degradation via LC-MS; sulfonyl groups may hydrolyze under alkaline conditions (pH >9) .
- Solvent Compatibility : Test solubility in DMSO, methanol, and aqueous mixtures. Avoid prolonged storage in halogenated solvents (e.g., DCM), which may induce decomposition .
Q. What methodologies are recommended for determining purity and identifying byproducts?
- HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm .
- Mass Spectrometry : High-resolution Q-TOF to identify byproducts (e.g., dealkylated or oxidized derivatives) .
- Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d₃) to correct for matrix effects in complex mixtures .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinities?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). Prioritize residues within 4 Å of the sulfonyl group .
- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein binding entropy .
Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?
- Microcosm Studies : Expose the compound to soil/water systems under controlled aerobic/anaerobic conditions. Quantify degradation products (e.g., sulfonic acids) via SPE-LC-MS/MS .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track mineralization (e.g., ¹³CO₂ evolution in biodegradation assays) .
- QSAR Models : Corporate logP and pKa values to predict bioaccumulation potential in aquatic organisms .
Q. How can structure-activity relationships (SAR) be explored to enhance its biological activity?
- Derivatization : Modify substituents on the benzene ring (e.g., replace methyl with halogens) and evaluate cytotoxicity via MTT assays .
- Pharmacophore Mapping : Identify critical moieties (e.g., imino group) using 3D-QSAR with CoMFA/CoMSIA .
- Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., kinases) with fluorescence-based kits (IC₅₀ determination) .
Q. What strategies mitigate challenges in resolving stereochemical isomers of this compound?
- Chiral HPLC : Use a Chiralpak IA column (250 mm × 4.6 mm) with n-hexane/isopropanol (80:20) to separate enantiomers .
- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/water) and solve structures at 100 K to confirm absolute configuration .
- Circular Dichroism : Compare experimental CD spectra with DFT-simulated spectra to assign stereochemistry .
Q. How can researchers evaluate its reactivity in multi-component reaction systems?
- High-Throughput Screening : Use 96-well plates to test reactivity with diverse nucleophiles (e.g., amines, thiols) under varying temperatures (25–80°C) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to determine rate constants and activation energies .
- Cross-Coupling Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for Suzuki-Miyaura couplings with aryl boronic acids .
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Polymer Functionalization : Incorporate into polyurethane matrices via step-growth polymerization; assess thermal stability by TGA (N₂ atmosphere, 10°C/min) .
- Surface Modification : Graft onto silica nanoparticles (APTES linker) and characterize by BET surface area analysis and XPS .
- Electrochemical Studies : Test redox behavior in acetonitrile/TBAP using cyclic voltammetry (scan rate: 100 mV/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
